

# A Comparative Guide to Thermodynamic Modeling and Validation of Ni-C Liquid Alloys

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## Compound of Interest

Compound Name: Nickel carbide (NiC)

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This guide provides a comprehensive comparison of thermodynamic models and supporting experimental data for liquid Nickel-Carbon (Ni-C) alloys. It is designed for researchers and scientists in materials science and metallurgy, offering detailed experimental protocols, quantitative data summaries, and a logical workflow for model validation.

## Experimental Data for Ni-C Liquid Alloys

The validation of any thermodynamic model is contingent upon accurate experimental data. Key thermophysical properties for the Ni-C liquid system include carbon solubility, surface tension, and viscosity.

## Carbon Solubility

Carbon solubility is a critical parameter in processes like steelmaking and casting. The maximum solubility of carbon in liquid nickel is significantly higher than in its solid form, reaching approximately 25.0 at.% C.<sup>[1]</sup> Experimental measurements are essential for accurately modeling the liquid phase.

Temperature (°C)	Temperature (K)	C Solubility (wt. %)	C Solubility (at. %)	Reference
1500	1773	~5.2	~21.3	<a href="#">[2]</a>
1550	1823	~5.5	~22.4	<a href="#">[2]</a>
700-1300	973-1573	$\ln(S) = 2.480 - 4880/T^*$	-	<a href="#">[3]</a>

Note: S is the solubility in grams of carbon per 100 grams of nickel, and T is the absolute temperature in Kelvin.

## Surface Tension and Viscosity

Surface tension and viscosity are crucial for understanding and simulating fluid flow, solidification, and casting processes.[\[4\]](#)[\[5\]](#)[\[6\]](#) These properties are sensitive to temperature and composition. For pure liquid nickel, extensive research has been conducted to provide reliable data, which serves as a baseline for its alloys.[\[7\]](#) Oxygen has been identified as a surface-active element in liquid nickel and Fe-Ni alloys, meaning that an increase in oxygen potential decreases the surface tension.[\[8\]](#)

Property	Value	Temperature (K)	Conditions	Reference
Surface Tension (Pure Ni)	1.460 N/m	1652	At liquidus temperature	<a href="#">[9]</a>
Temp. Coefficient of Surface Tension (Pure Ni)	$-6.361 \times 10^{-4}$ N/m·K	-	-	<a href="#">[9]</a>
Dynamic Viscosity (Fe-C-Ni alloy)	~14.6 mPa·s	~1823	1.563 wt% C, 4.495 wt% Ni	<a href="#">[10]</a>
Dynamic Viscosity (Fe-C-Ni alloy)	~16.0 mPa·s	~1823	~0.8 wt% C, 1.084 wt% Ni	<a href="#">[10]</a>

## Experimental Protocols

Accurate measurement of thermophysical properties at high temperatures is challenging. The following are summaries of common experimental techniques.

### Carbon Solubility Measurement: Equilibration and Quench Method

This method is used to determine the maximum amount of carbon that can be dissolved in liquid nickel at a specific temperature.

- **Sample Preparation:** High-purity nickel is placed in a graphite crucible.
- **Heating:** The assembly is heated in a controlled atmosphere (e.g., inert gas) to the desired temperature, typically above the melting point of nickel (1455°C).
- **Equilibration:** The molten nickel is held at the target temperature for a sufficient duration to allow it to become saturated with carbon from the crucible.
- **Quenching:** The crucible containing the molten alloy is rapidly cooled (quenched) in a copper mold.<sup>[2]</sup> This rapid solidification "freezes" the high-temperature composition, preventing carbon precipitation.
- **Analysis:** The carbon content of the quenched sample is then measured using chemical analysis techniques such as combustion analysis.

### Surface Tension Measurement: Oscillating Drop Method

This technique is often combined with containerless processing, such as electromagnetic levitation (EML), to avoid contamination from a crucible.<sup>[7][9]</sup>

- **Levitation:** A metallic sample is levitated within a high-frequency electromagnetic field. The field induces eddy currents in the sample, causing it to heat up and melt.
- **Oscillation Induction:** An additional, alternating magnetic field is applied to induce oscillations in the molten droplet.

- **Frequency Measurement:** The frequency of the droplet's surface oscillations is measured optically. For small oscillations, this frequency (the Rayleigh frequency) is directly related to the surface tension.[\[7\]](#)
- **Calculation:** The surface tension ( $\gamma$ ) is calculated using the Rayleigh equation:  $\gamma = (3/8) * M * \omega_r^2$ , where  $M$  is the mass of the droplet and  $\omega_r$  is the angular Rayleigh frequency.[\[7\]](#)

## Viscosity Measurement: Rotational Viscometer

High-temperature rotational viscometers are used to measure the resistance of a liquid to flow.

- **Sample Melting:** The alloy is melted in a crucible within a high-temperature furnace.
- **Spindle Immersion:** A spindle with a defined geometry is immersed in the molten metal.
- **Rotation:** The spindle is rotated at a constant, known angular velocity.
- **Torque Measurement:** The torque required to maintain the constant rotation is measured. This torque is proportional to the viscous drag of the liquid.
- **Calculation:** The dynamic viscosity is calculated from the measured torque, the angular velocity, and the geometry of the spindle and crucible.[\[10\]](#)

## Thermodynamic Models for Ni-C Liquid Alloys

Thermodynamic models use mathematical descriptions to represent the Gibbs free energy of different phases as a function of temperature, pressure, and composition.[\[11\]](#)

### CALPHAD (Calculation of Phase Diagrams)

The CALPHAD method is a powerful approach for modeling multicomponent systems.[\[11\]](#) It relies on thermodynamic databases developed by assessing experimental data and first-principles calculations for binary and ternary subsystems.[\[12\]](#)[\[13\]](#) For Ni-based superalloys, databases like TCNI13 are available and include parameters for the liquid phase, allowing for the calculation of properties like viscosity and surface tension.[\[14\]](#) The modeling process involves fitting adjustable parameters in the Gibbs energy models to the available experimental data.[\[11\]](#)

## Modified Quasichemical Model (MQM)

The MQM is particularly effective for systems with strong short-range ordering, as observed in Ni-C liquid alloys.[\[15\]](#)[\[16\]](#)[\[17\]](#) It considers the interactions between pairs of atoms, providing a more physically realistic description of the liquid state compared to random mixing models. This model has been successfully used to re-optimize the Ni-C system by simultaneously reproducing carbon solubility and other thermodynamic properties.[\[15\]](#)[\[16\]](#)

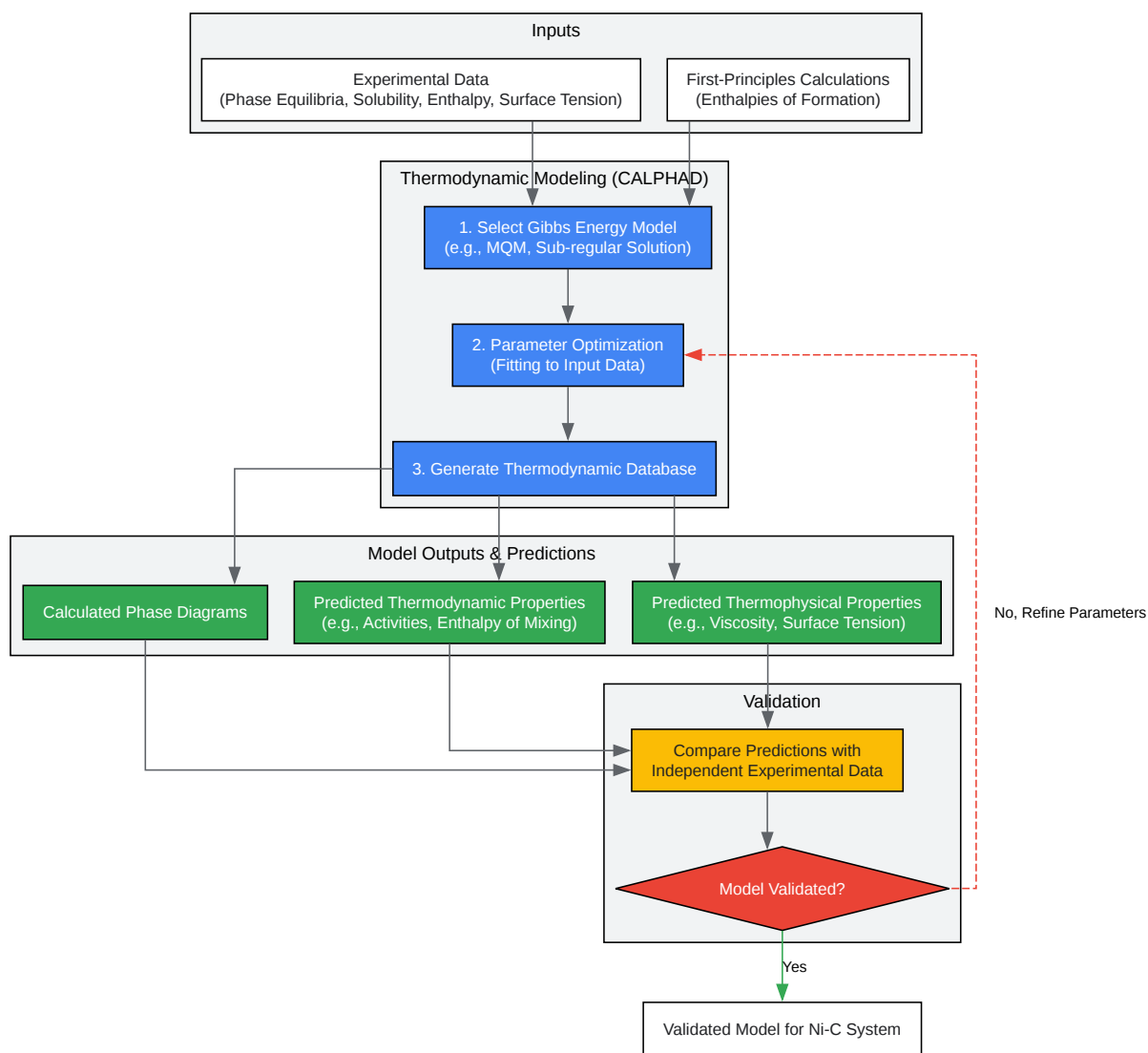
## Redlich-Kister-Muggianu (RKM) Model

The Redlich-Kister polynomial is a widely used mathematical formalism to describe the excess Gibbs energy of mixing in binary systems. The Muggianu method is one of several geometric extrapolation techniques used to extend these binary descriptions to ternary or multicomponent systems.[\[18\]](#) This sub-regular solution model is effective for many liquid ternary alloys.[\[18\]](#)

Model	Key Feature	Application to Ni-C System	Reference
CALPHAD	Phenomenological approach using databases for multicomponent systems.	Used in databases (e.g., TCNI13) to calculate phase equilibria and thermophysical properties of Ni-based alloys.	<a href="#">[11]</a> <a href="#">[14]</a> <a href="#">[19]</a>
Modified Quasichemical Model	Accounts for short-range ordering in the liquid phase.	Successfully reproduces C solubility and partial enthalpy data by considering Ni-C interactions.	<a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a>
Redlich-Kister-Muggianu	Polynomial representation of excess Gibbs energy, extended to ternary systems.	Used to fit and describe the thermodynamic properties of mixing in liquid alloys.	<a href="#">[18]</a> <a href="#">[20]</a>

## Model Validation Workflow

The validation of a thermodynamic model involves a systematic comparison of calculated results with experimental data. This iterative process ensures the reliability and predictive power of the model.



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Caption: Workflow for thermodynamic model development and validation.

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